molecular formula C7H5Br2ClO2S B13236170 (3,4-Dibromophenyl)methanesulfonyl chloride

(3,4-Dibromophenyl)methanesulfonyl chloride

Cat. No.: B13236170
M. Wt: 348.44 g/mol
InChI Key: OWOZHSDSXMCNMU-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)methanesulfonyl chloride (CAS 1695903-15-1) is a versatile aryl methanesulfonyl chloride derivative serving as a high-value building block in organic and medicinal chemistry research. Its molecular formula is C 7 H 5 Br 2 ClO 2 S and it has a molecular weight of 348.44 g/mol . The compound's primary research application is as a synthetic intermediate, particularly in nucleophilic displacement reactions. The methanesulfonyl chloride group can be readily converted into other functionalities or used in sulfonylation reactions to create sulfonamides, which are critical scaffolds in pharmaceutical development . The two bromine atoms on the phenyl ring provide additional sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a versatile scaffold for constructing more complex molecules . Compounds with structurally similar motifs, such as those featuring lipophilic and electronegative substituents on an aromatic ring, have demonstrated significant biological activity in pharmacological research. For instance, such structures are found in agonists for the Formyl Peptide Receptor (FPR) family, which are investigated for their role in modulating immune responses, including neutrophil chemotaxis and calcium mobilization . The specific 3,4-dibromo substitution pattern on the benzene ring contributes significant steric bulk and electronegativity, which can be critical for a molecule's binding affinity to biological targets and its overall physicochemical properties . Safety Information: This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled with extreme care. According to GHS hazard statements, it causes severe skin burns and eye damage (H314) .

Properties

Molecular Formula

C7H5Br2ClO2S

Molecular Weight

348.44 g/mol

IUPAC Name

(3,4-dibromophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2

InChI Key

OWOZHSDSXMCNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)Br

Origin of Product

United States

Preparation Methods

Key Steps :

Reaction Scheme :

$$
\text{3,4-Dibromobenzyl alcohol} \xrightarrow{\text{SOCl}_2, \text{THF}} \text{3,4-Dibromobenzyl chloride} \xrightarrow{\text{Thiourea, MeOH}} \text{Thiouronium salt} \xrightarrow{\text{NCS, HCl}} \text{(3,4-Dibromophenyl)methanesulfonyl chloride}
$$

Direct Sulfonation-Chlorination Route

Adapted from methanesulfonyl chloride synthesis, modified for aromatic systems.

Procedure :

  • Sulfonation :

    • React 3,4-dibromotoluene with chlorosulfonic acid (ClSO₃H) to form 3,4-dibromophenylmethanesulfonic acid.
    • Challenge : Direct sulfonation on the methyl group is less common; alternative methods (e.g., radical sulfonation) may be required.
  • Chlorination :

    • Treat sulfonic acid with PCl₅ or SOCl₂.
    • Conditions : Reflux in dichloromethane (DCM) or toluene.
    • Yield : ~70–80% (estimated from).

Oxidation of Thiol Intermediate

A thiol-based route leveraging C–S bond formation.

Steps :

Comparative Data Table

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Stepwise Synthesis 3,4-Dibromobenzyl alcohol SOCl₂, Thiourea, NCS 80–86 High purity, scalable Multi-step, sensitive intermediates
Direct Sulfonation 3,4-Dibromotoluene ClSO₃H, PCl₅ 70–80 Fewer steps Low regioselectivity, harsh conditions
Thiol Oxidation 3,4-Dibromobenzyl chloride NaSH, H₂O₂, SOCl₂ 65–75 Mild oxidation conditions Requires thiol handling, moderate yields

Critical Analysis

  • Regiochemical Control : Bromine atoms at 3,4-positions may sterically hinder reactions, necessitating optimized temperatures and solvent systems (e.g., THF or DMF).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (n-hexane) is used for intermediates.
  • Characterization :
    • ¹H NMR : Expected signals at δ 4.68 (s, CH₂SO₂Cl), 7.48–7.63 (aromatic H).
    • MS : Molecular ion peak at m/z 348.44 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,4-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (3,4-dibromophenyl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties
This compound Not provided C₇H₅Br₂ClO₂S ~372.4 (calc.) 3-Br, 4-Br High steric bulk; strong electron-withdrawing effects due to Br substituents
(3,5-Difluorophenyl)methanesulfonyl chloride 163295-74-7 C₇H₅ClF₂O₂S 226.63 3-F, 5-F Moderate electron-withdrawing effects; lower molecular weight
(3,4-Dichlorophenyl)methanesulfonyl chloride Not provided C₇H₅Cl₃O₂S ~263.5 (calc.) 3-Cl, 4-Cl Intermediate steric bulk; Cl substituents less polarizable than Br
Methanesulfonyl chloride 124-63-0 CH₃SO₂Cl 114.55 None (unsubstituted) High reactivity; minimal steric hindrance

Key Observations:

  • Electron-withdrawing effects: Bromine substituents in the 3,4-positions enhance the electrophilicity of the sulfonyl chloride group compared to fluorine or chlorine analogues. This increases reactivity in nucleophilic substitution reactions.

Biological Activity

(3,4-Dibromophenyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C7H6Br2ClO2S
  • Molecular Weight : 305.55 g/mol
  • Structure : The compound features a dibromophenyl group attached to a methanesulfonyl chloride moiety, which is known for its reactivity and ability to form sulfonamide derivatives.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that sulfonamide derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • Inhibition of Hsp27 and tubulin has been identified as a target for certain sulfonamide derivatives, leading to cell cycle arrest and apoptosis in cancer cells .
    • A recent study demonstrated that related compounds induced sub-G1 phase accumulation in breast cancer cells, suggesting apoptosis through caspase activation .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial potential against various bacterial strains.

  • Activity Against Gram-positive Bacteria :
    • Compounds with similar structural motifs have shown effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL against resistant strains like MRSA .
    • The presence of electron-withdrawing groups such as bromine enhances the antibacterial efficacy by improving binding affinities to bacterial targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components.

Key Findings:

  • Substituent Effects : The presence of halogen substituents (like bromine) on the phenyl ring increases the potency of the compound against both cancer cells and bacteria.
  • Functional Group Influence : The methanesulfonyl chloride group is crucial for the reactivity and subsequent biological activity of the compound, facilitating interactions with target proteins .
CompoundActivity TypeIC50/MIC ValuesNotes
This compoundAnticancer~2 nM (breast cancer)Induces apoptosis via caspase activation
Similar sulfonamidesAntimicrobial6.25 mg/mL (MRSA)Effective against resistant strains

Case Study 1: Anticancer Efficacy

A study examined the effects of several sulfonamide derivatives on SKBR-3 breast cancer cells. The most potent compounds displayed IC50 values in the low nanomolar range, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase pathways .

Case Study 2: Antimicrobial Activity

Research on related dibromophenyl compounds revealed strong antibacterial activity against E. coli and MRSA strains. The structural modifications led to enhanced binding affinities and improved MIC values compared to standard antibiotics .

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